molecular formula C25H20AuOPS B611497 diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) CAS No. 1527513-89-8

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)

Cat. No.: B611497
CAS No.: 1527513-89-8
M. Wt: 596.4343
InChI Key: JYUOLVWOASYYSF-UHFFFAOYSA-N
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Description

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is a potent and selective inhibitor of thioredoxin reductase, an enzyme that plays a crucial role in maintaining the redox balance within cells. This compound has shown significant potential in inhibiting tumor proliferation both in vitro and in vivo, making it a promising candidate for cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is synthesized through a series of chemical reactions involving gold (I) compounds. The synthesis typically involves the reaction of gold (I) chloride with thionyldiphenyl phosphine and 4-methylphenyl acetylene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the final product .

Industrial Production Methods: While specific industrial production methods for diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) are not widely documented, the synthesis generally follows the principles of organometallic chemistry, involving the careful handling of gold (I) compounds and the use of specialized equipment to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) primarily undergoes redox reactions due to its interaction with thioredoxin reductase. It acts by blocking the redox-active selenenylsulfide motif of thioredoxin reductase in an irreversible manner .

Common Reagents and Conditions: The synthesis of diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) involves reagents such as gold (I) chloride, thionyldiphenyl phosphine, and 4-methylphenyl acetylene. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed: The major product formed from the synthesis of diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) is the phosphinyl gold (I) acetylide complex, which exhibits high stability and selectivity towards thioredoxin reductase .

Scientific Research Applications

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, it has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 and HT-29 cells .

Properties

IUPAC Name

diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13PS.C9H7O.Au/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;1-3-8-4-6-9(10-2)7-5-8;/h1-13H;4-7H,2H3;/q;-1;+1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROLHVHTLXUINH-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#[C-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CS3.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21AuOPS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)
Reactant of Route 2
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)
Reactant of Route 3
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)
Reactant of Route 4
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diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)
Reactant of Route 5
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)
Reactant of Route 6
diphenyl(thiophen-2-yl)phosphanium;1-ethynyl-4-methoxybenzene;gold(1+)

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